molecular formula C5H5BrF2N2 B2601073 4-Bromo-1-(difluoromethyl)-2-methylimidazole CAS No. 2551115-28-5

4-Bromo-1-(difluoromethyl)-2-methylimidazole

Cat. No. B2601073
CAS RN: 2551115-28-5
M. Wt: 211.01
InChI Key: BNBIYIQWSJZWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(difluoromethyl)-2-methylimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a derivative of imidazole and contains bromine and difluoromethyl groups that make it a unique and valuable compound for research purposes.

Scientific Research Applications

Ionic Liquids and Fuel Cells

Research has shown that imidazole derivatives, similar to "4-Bromo-1-(difluoromethyl)-2-methylimidazole," play a crucial role in the development of room-temperature imidazolium ionic liquids, which are outstanding electrolytes for fuel cells. These ionic liquids achieve a significant overall cell efficiency, demonstrating their potential for sustainable energy applications (Souza et al., 2003).

Synthesis of Dihydropyrimidinones and Hydroquinazoline-diones

Another application involves the use of Bronsted acidic ionic liquids for the efficient and reusable catalysis in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. These compounds are important in pharmaceutical research, demonstrating the role of imidazole derivatives in facilitating complex chemical syntheses (Kefayati et al., 2012).

Fischer Esterification Catalyst

Imidazole-based ionic liquids have also been identified as efficient catalysts for Fischer esterification, a fundamental reaction in organic synthesis. This application underscores the utility of such compounds in chemical synthesis, enabling more sustainable and efficient processes (Joseph et al., 2005).

Amino Acid Mimetics Synthesis

Moreover, the versatility of imidazole derivatives extends to the synthesis of amino acid mimetics with a C-terminal imidazole, which are critical for developing therapeutic agents and understanding biological processes (Zaman et al., 2005).

Esterification in Green Chemistry

Imidazole ionic liquids have facilitated the green chemistry approach to esterification, allowing reactions to proceed without volatile organic solvents and enabling the easy separation of esters. This highlights the environmental benefits of using imidazole derivatives in chemical processes (Zhu et al., 2003).

Liquid Crystalline Properties

Research on long-chain 1-alkyl-3-methylimidazolium salts, similar in structure to "4-Bromo-1-(difluoromethyl)-2-methylimidazole," has revealed their potential in forming liquid crystalline phases. These findings open new avenues for the development of advanced materials and displays (Bradley et al., 2002).

properties

IUPAC Name

4-bromo-1-(difluoromethyl)-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-3-9-4(6)2-10(3)5(7)8/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBIYIQWSJZWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.